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Compound of Interest

Compound Name: 1-(6-Nitroindolin-1-yl)ethanone

Cat. No.: B1295731

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound 1-(6-Nitroindolin-1-yl)ethanone. Due to the limited availability of direct
experimental spectra for this specific molecule in public databases, this document presents
predicted spectroscopic characteristics based on established principles of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS),
drawing comparisons with structurally related compounds. Detailed, generalized experimental
protocols for obtaining such data are also provided.

Chemical Structure and Properties

1-(6-Nitroindolin-1-yl)ethanone is a derivative of indoline, characterized by an acetyl group
attached to the nitrogen atom of the indoline ring and a nitro group substituted at the 6-position
of the benzene ring.

Property Value

Molecular Formula C10H10N203

Molecular Weight 206.20 g/mol [1]

IUPAC Name 1-(6-nitro-2,3-dihydro-1H-indol-1-yl)ethanone
CAS Number 22949-08-2[1]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(6-Nitroindolin-1-
yl)ethanone. These predictions are based on the analysis of its chemical structure and
comparison with known data for 6-nitroindoline, N-acetylindoline, and other substituted indole

derivatives.

Predicted *H NMR Spectral Data (500 MHz, CDClz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.3-8.5 d 1H H-7
~7.9-8.1 dd 1H H-5
~7.3-7.5 d 1H H-4
~4.2-4.4 t 2H H-2 (CHz)
~3.2-3.4 t 2H H-3 (CHz2)
~2.3 s 3H Acetyl (CH3)

Note: The chemical shifts of the aromatic protons (H-4, H-5, and H-7) are shifted downfield due
to the electron-withdrawing effect of the nitro group. The exact coupling constants (J values)
would need to be determined from an experimental spectrum.

Predicted *C NMR Spectral Data (125 MHz, CDCI3)
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Chemical Shift (6, ppm) Assighment
~169-171 C=0 (Acetyl)
~148-150 C-6
~145-147 C-7a
~128-130 C-3a
~124-126 C-4
~118-120 C-5
~108-110 C-7

~50-52 C-2

~28-30 C-3

~24 CHs (Acetyl)

Note: The presence of the electron-withdrawing nitro group significantly influences the chemical

shifts of the aromatic carbons.

Predicted Infrared (IR) Spectral Data

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch
~1660-1680 Strong C=0 stretch (amide)
~1510-1530 Strong Asymmetric NOz2 stretch
~1340-1360 Strong Symmetric NOz2 stretch
~1600, ~1470 Medium-Weak Aromatic C=C stretch

Note: The strong absorptions corresponding to the carbonyl and nitro groups are expected to

be the most characteristic peaks in the IR spectrum.
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Predicted Mass Spectrometry (MS) Data

m/z Interpretation

206 [M]* (Molecular ion)
164 [M - CH2CO]*

160 [M - NO2]*

118 [M - NOz - CH2COJ*

Note: The fragmentation pattern is predicted to involve the loss of the acetyl group and the nitro
group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(6-Nitroindolin-1-yl)ethanone in
about 0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 500 MHz NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.
o Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.
o Process the data with Fourier transformation, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak of CDCls at 7.26 ppm.
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.
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o Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1
second.

o Process the data similarly to the *H NMR spectrum.

o Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr)
disk or use an Attenuated Total Reflectance (ATR) accessory.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record the spectrum over the range of 4000-400 cm~1.

[e]

Average 16 or 32 scans to improve the signal-to-noise ratio.

o

Perform a background scan of the empty sample holder or ATR crystal.

[¢]

Ratio the sample spectrum against the background to obtain the absorbance or
transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by
liquid chromatography (LC).

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
or electron ionization (EI) source.

o Data Acquisition:

o Acquire the mass spectrum in positive ion mode.
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o Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-
300).

o For fragmentation analysis (MS/MS), select the molecular ion (m/z 206) for collision-
induced dissociation (CID) and acquire the product ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic
organic compound like 1-(6-Nitroindolin-1-yl)ethanone.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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